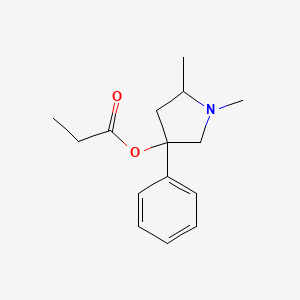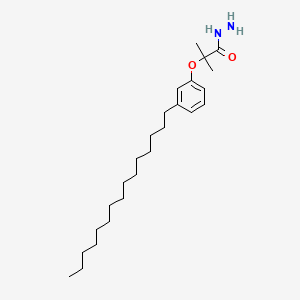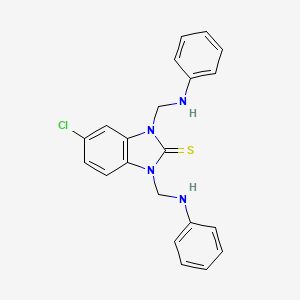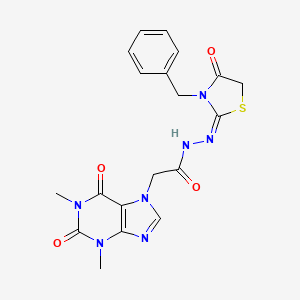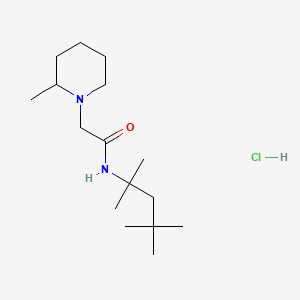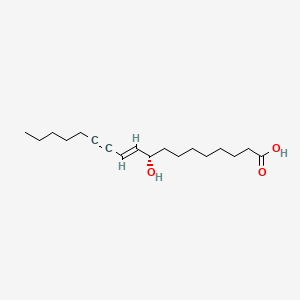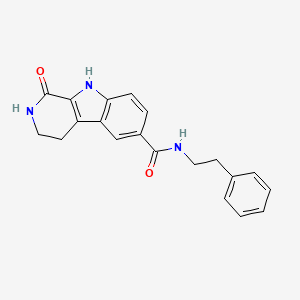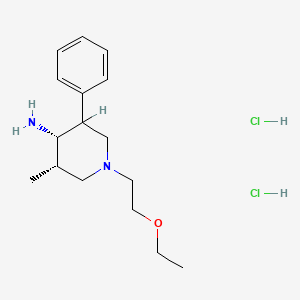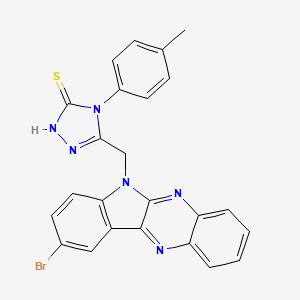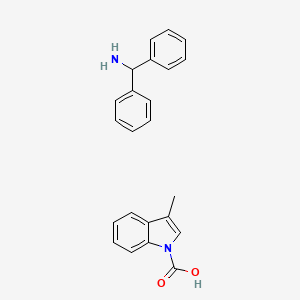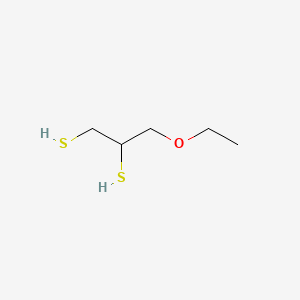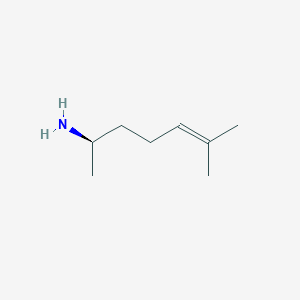
(2R)-6-Methyl-5-hepten-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-6-Metil-5-hepten-2-amina es un compuesto orgánico con una estructura única que incluye un centro quiral
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (2R)-6-Metil-5-hepten-2-amina típicamente involucra el uso de borano o varios complejos de borano para llevar a cabo la reducción selectiva tridimensional . Las condiciones de reacción se controlan cuidadosamente para garantizar que se logre la estereoquímica deseada.
Métodos de Producción Industrial
Los métodos de producción industrial para (2R)-6-Metil-5-hepten-2-amina no están bien documentados en el dominio público. Es probable que la síntesis a gran escala involucre técnicas de reducción similares con optimización para el rendimiento y la pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
(2R)-6-Metil-5-hepten-2-amina puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: Esta reacción típicamente involucra el uso de agentes oxidantes para convertir el grupo amina en otros grupos funcionales.
Reducción: Las reacciones de reducción pueden modificar aún más el compuesto, a menudo utilizando agentes reductores como el hidruro de litio y aluminio.
Sustitución: El grupo amina se puede sustituir por otros grupos en condiciones apropiadas.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios catalizadores para facilitar las reacciones de sustitución.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir una cetona o un aldehído, mientras que la reducción podría producir un derivado de amina más saturado.
Aplicaciones Científicas De Investigación
(2R)-6-Metil-5-hepten-2-amina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica, particularmente en la creación de moléculas quirales.
Biología: La estructura del compuesto le permite interactuar con varias moléculas biológicas, lo que lo hace útil en estudios de actividad enzimática e interacciones proteicas.
Medicina: Se está investigando su posible aplicación terapéutica, particularmente en el desarrollo de nuevos fármacos.
Industria: Se puede utilizar en la producción de productos químicos finos y farmacéuticos.
Mecanismo De Acción
El mecanismo de acción de (2R)-6-Metil-5-hepten-2-amina involucra su interacción con objetivos y vías moleculares específicos. Puede unirse a receptores o enzimas, alterando su actividad y provocando varios efectos biológicos. Las vías exactas involucradas dependen de la aplicación específica y el contexto de su uso.
Comparación Con Compuestos Similares
Compuestos Similares
(2R,6R)-Hidroxynorketamina: Este compuesto comparte una estructura similar y se ha estudiado por sus propiedades antidepresivas.
(2R,6R)-Hidroxynorketamina: Conocido por sus efectos en la transmisión glutamatérgica y la plasticidad sináptica.
Singularidad
Lo que distingue a (2R)-6-Metil-5-hepten-2-amina es su centro quiral específico y la estereoquímica resultante, que puede conducir a interacciones únicas con moléculas biológicas y una reactividad química distinta.
Propiedades
Número CAS |
1138544-97-4 |
|---|---|
Fórmula molecular |
C8H17N |
Peso molecular |
127.23 g/mol |
Nombre IUPAC |
(2R)-6-methylhept-5-en-2-amine |
InChI |
InChI=1S/C8H17N/c1-7(2)5-4-6-8(3)9/h5,8H,4,6,9H2,1-3H3/t8-/m1/s1 |
Clave InChI |
LINQVIAARQIDQJ-MRVPVSSYSA-N |
SMILES isomérico |
C[C@H](CCC=C(C)C)N |
SMILES canónico |
CC(CCC=C(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


